2-Propen-1-one, 1-phenyl-3-(2-thienyl)-
Overview
Description
2-Propen-1-one, 1-phenyl-3-(2-thienyl)- is an organic compound with the molecular formula C13H10OS. It is a member of the chalcone family, which are known for their diverse biological activities. This compound features a phenyl group and a thienyl group attached to a propenone backbone, making it a versatile intermediate in organic synthesis .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antidiabetic activity by selectively modulating the protein tyrosine phosphatase 1b (ptp-1b), which prevents the degradation of insulin .
Mode of Action
Based on its structural similarity to other chalcone compounds, it may interact with its targets through a mechanism involving the formation of a covalent bond, leading to the modulation of the target’s activity .
Biochemical Pathways
Given its potential antidiabetic activity, it may be involved in the insulin signaling pathway .
Pharmacokinetics
Its physical and chemical properties such as molecular weight (21428300), density (1195g/cm3), and boiling point (3552ºC at 760mmHg) suggest that it may have good bioavailability .
Result of Action
If it does indeed act on ptp-1b, it could potentially enhance insulin signaling and glucose uptake, thereby exerting antidiabetic effects .
Action Environment
It is known that the compound should be stored in a cool, dry place, away from light .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propen-1-one, 1-phenyl-3-(2-thienyl)- can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of acetophenone with 2-thiophenecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature .
Industrial Production Methods
Industrial production of 2-Propen-1-one, 1-phenyl-3-(2-thienyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-one, 1-phenyl-3-(2-thienyl)- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the phenyl or thienyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under various conditions.
Major Products Formed
Oxidation: Epoxides, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, amines.
Scientific Research Applications
2-Propen-1-one, 1-phenyl-3-(2-thienyl)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential cytotoxic effects against cancer cell lines.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-propen-1-one: Similar structure but lacks the thienyl group.
1-(4-Nitrophenyl)-3-(2-thienyl)-prop-2-en-1-one: Contains a nitro group on the phenyl ring.
3,4-Ethylenedioxythiophenyl-2-propen-1-one: Features an ethylenedioxy group on the thienyl ring.
Uniqueness
2-Propen-1-one, 1-phenyl-3-(2-thienyl)- is unique due to the presence of both phenyl and thienyl groups, which confer distinct electronic and steric properties. This makes it a valuable intermediate for synthesizing a variety of bioactive compounds .
Properties
IUPAC Name |
(E)-1-phenyl-3-thiophen-2-ylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10OS/c14-13(11-5-2-1-3-6-11)9-8-12-7-4-10-15-12/h1-10H/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDDOTFTMZJIEM-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2910-81-8 | |
Record name | MLS002704251 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110936 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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